molecular formula C16H21NO4 B12995044 3-Cbz-Amino-2-cyclopentyl-propionic acid

3-Cbz-Amino-2-cyclopentyl-propionic acid

Cat. No.: B12995044
M. Wt: 291.34 g/mol
InChI Key: XZOXJGOQNAJQNT-UHFFFAOYSA-N
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Description

3-Cbz-Amino-2-cyclopentyl-propionic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is a derivative of propionic acid, where the amino group is protected by a carbobenzoxy (Cbz) group, and a cyclopentyl group is attached to the propionic acid backbone. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-Amino-2-cyclopentyl-propionic acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the cyclopentyl group. One common method involves the reaction of 3-amino-2-cyclopentyl-propionic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Cbz-Amino-2-cyclopentyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cbz-Amino-2-cyclopentyl-propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Cbz-Amino-2-cyclopentyl-propionic acid involves its interaction with specific molecular targets. The carbobenzoxy (Cbz) group protects the amino group, allowing selective reactions at other sites. The cyclopentyl group can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-cyclopentyl-propionic acid: Lacks the Cbz protection, making it more reactive.

    3-Cbz-Amino-2-cyclohexyl-propionic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    3-Cbz-Amino-2-phenyl-propionic acid: Contains a phenyl group, offering different chemical properties.

Uniqueness

3-Cbz-Amino-2-cyclopentyl-propionic acid is unique due to its specific combination of the Cbz-protected amino group and the cyclopentyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-cyclopentyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-8-4-5-9-13)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)

InChI Key

XZOXJGOQNAJQNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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